7-Phenyl-1-tetralone
CAS No.: 41526-73-2
Cat. No.: VC14413855
Molecular Formula: C16H14O
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41526-73-2 |
|---|---|
| Molecular Formula | C16H14O |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 7-phenyl-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |
| Standard InChI Key | LAYDBPHWPPZBIV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1 |
Introduction
Chemical Structure and Nomenclature
Structural Features
7-Phenyl-1-tetralone consists of a naphthalene-derived framework with a ketone group at the 1-position and a phenyl group at the 7-position (Figure 1). The fusion of the benzene ring with a cyclohexanone moiety imparts rigidity, while the phenyl substituent introduces steric and electronic effects that influence reactivity.
Table 1: Key Structural Parameters of 7-Phenyl-1-Tetralone
| Property | Value/Description |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 7-Phenyl-3,4-dihydronaphthalen-1(2H)-one |
| Ring System | Bicyclic (benzocyclohexanone) |
| Substituents | Phenyl (CH) at C7 |
The phenyl group at C7 creates steric hindrance, potentially affecting regioselectivity in further functionalization reactions .
Synthesis and Catalytic Strategies
Friedel-Crafts Acylation
The Friedel-Crafts acylation, a cornerstone in tetralone chemistry, can be adapted for synthesizing 7-phenyl-1-tetralone. For example, 4-phenylbutanoic acid undergoes intramolecular cyclization using polyphosphoric acid or methanesulfonic acid to form 1-tetralone derivatives . Applying this method to a phenyl-substituted precursor could yield 7-phenyl-1-tetralone.
Reaction Scheme 1: Proposed Synthesis via Friedel-Crafts Cyclization
Transition Metal-Catalyzed Arylation
Ruthenium(II)-catalyzed arylation, as demonstrated for 8-phenyl-1-tetralone synthesis , offers a viable route. Using phenyl boronic acid esters under mild conditions could introduce the phenyl group at C7:
Reaction Conditions
-
Catalyst: RuCl(PPh)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 80°C
Lewis Acid-Mediated Cyclization
Aluminum chloride (AlCl) in carbon disulfide facilitates cyclization of γ-arylbutyryl chlorides to tetralones . For 7-phenyl-1-tetralone, 4-(4-phenylphenyl)butyryl chloride could be cyclized under similar conditions:
Procedure
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Dissolve AlCl (66 g, 0.50 mol) in CS (600 mL).
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Add 4-(4-phenylphenyl)butyryl chloride (0.37 mol) in CS (260 mL) at <10°C.
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Reflux for 0.5 h, quench with HCl/ice, extract with EtO, and distill to isolate product .
Physicochemical Properties
Spectroscopic Data
While experimental data for 7-phenyl-1-tetralone is scarce, analogs provide benchmarks:
Table 2: Comparative Spectroscopic Properties
Thermal Stability
The phenyl group enhances thermal stability compared to unsubstituted tetralone. Predicted values:
Reactivity and Functionalization
Grignard Reactions
The ketone group undergoes nucleophilic addition. For example, phenylmagnesium bromide adds to 1-tetralone, forming tertiary alcohols that dehydrate to aryl-dihydronaphthalenes .
Reaction Scheme 2: Grignard Addition
Oxime Formation
Oximes of 1-tetralone derivatives aromatize upon treatment with acetic anhydride . For 7-phenyl-1-tetralone, this could yield N-(7-phenyl-1-naphthyl)acetamide, a potential auxin analog.
Applications in Pharmaceutical Chemistry
Bioactive Derivatives
Tetralones are precursors to bioactive molecules. For instance, Aristelegone A, a 4,7-dimethyl-6-methoxy-1-tetralone, exhibits medicinal properties . The phenyl group in 7-phenyl-1-tetralone may enhance lipophilicity, improving blood-brain barrier penetration.
Table 3: Potential Pharmacological Targets
| Target | Mechanism | Potential Application |
|---|---|---|
| Aromatase | Inhibition via steric hindrance | Breast cancer therapy |
| Dopamine receptors | Structural mimicry of tetralin analogs | Neurodegenerative disorders |
| COX-2 | Cyclooxygenase inhibition | Anti-inflammatory agents |
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